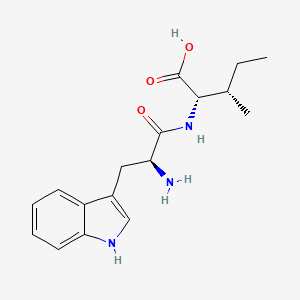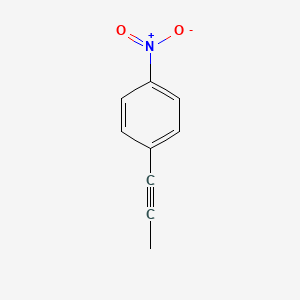
Benzene, 1-nitro-4-(1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-nitro-4-(1-propynyl)- is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzene, where a nitro group and a propynyl group are substituted at the para positions
Preparation Methods
Benzene, 1-nitro-4-(1-propynyl)- can be synthesized through a variation of the Sonogashira reaction. In this method, 4-iodonitrobenzene is treated with the dianion 1,3-dilithiopropyne under specific reaction conditions . This reaction typically requires a palladium catalyst and a copper co-catalyst, along with an appropriate solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Benzene, 1-nitro-4-(1-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Addition: The triple bond in the propynyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and hydrogen halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1-nitro-4-(1-propynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-(1-propynyl)- involves its interaction with molecular targets through its nitro and propynyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propynyl group can participate in addition and substitution reactions, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications.
Comparison with Similar Compounds
Benzene, 1-nitro-4-(1-propynyl)- can be compared with other similar compounds, such as:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: This compound has an ether linkage instead of a direct propynyl group, which can affect its reactivity and applications.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and uses.
Properties
CAS No. |
28289-83-0 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-nitro-4-prop-1-ynylbenzene |
InChI |
InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3 |
InChI Key |
WZXVLUCWGSZORJ-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chlorobenzo[c]isothiazole](/img/structure/B1626258.png)
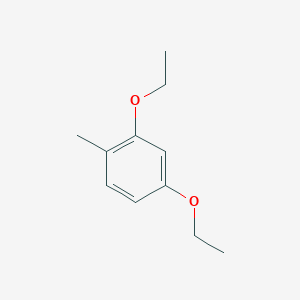
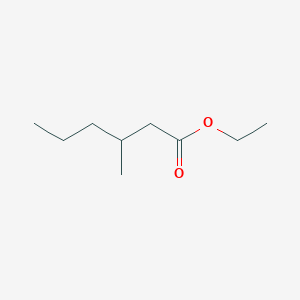
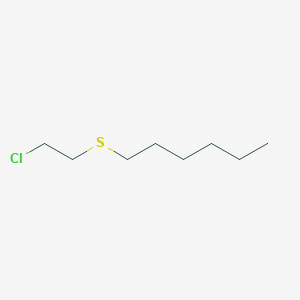
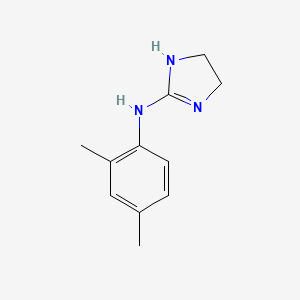
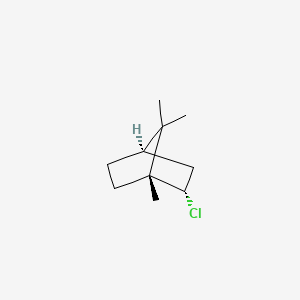
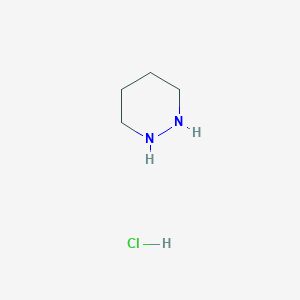
![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)
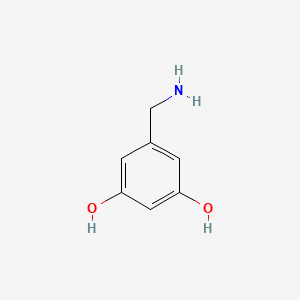

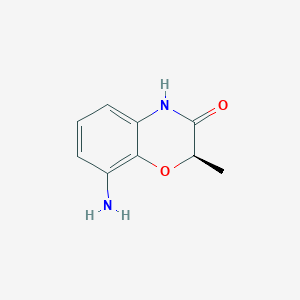
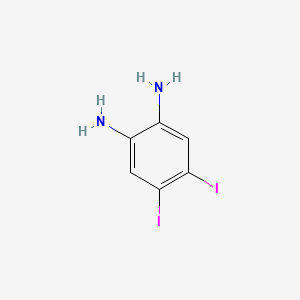
![Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1626273.png)
